1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene
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Overview
Description
1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene is an organic compound that features a benzene ring substituted with bromomethyl, difluoromethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromomethylation reactions, where a benzene derivative is treated with bromomethyl reagents under controlled conditions . The difluoromethoxy group can be introduced using trifluoromethyl triflate as a source .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The aromatic ring can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the bromomethyl group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the bromomethyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the bromomethyl group to a methyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can modify the bromomethyl group to other functional groups.
Scientific Research Applications
1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic site, facilitating reactions with nucleophiles. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-(difluoromethoxy)benzene: Similar structure but lacks the fluorine substituent on the benzene ring.
1-Bromo-4-(difluoromethoxy)benzene: Similar structure but lacks the bromomethyl group.
1-(Bromomethyl)-2-(trifluoromethoxy)-3-fluorobenzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene is unique due to the presence of both bromomethyl and difluoromethoxy groups on the same benzene ring, along with a fluorine substituent. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-2-1-3-6(10)7(5)13-8(11)12/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYOQRCBSDZOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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